4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone

MCH-R1 antagonism Obesity GPCR SAR

4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone (CAS 478066-77-2) is a fully synthetic, small-molecule heterocycle belonging to the pyridazin-3(2H)-one class. Its core architecture—a pyridazinone ring bearing a 4-methoxyphenoxy group at position 4, a 4-methylphenyl (p-tolyl) group at N-2, and a piperidino substituent at position 5—distinguishes it from earlier-generation analogs that carry chloro, phenyl, or smaller amino groups at the C-5 site.

Molecular Formula C23H25N3O3
Molecular Weight 391.471
CAS No. 478066-77-2
Cat. No. B2639327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone
CAS478066-77-2
Molecular FormulaC23H25N3O3
Molecular Weight391.471
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)OC4=CC=C(C=C4)OC
InChIInChI=1S/C23H25N3O3/c1-17-6-8-18(9-7-17)26-23(27)22(29-20-12-10-19(28-2)11-13-20)21(16-24-26)25-14-4-3-5-15-25/h6-13,16H,3-5,14-15H2,1-2H3
InChIKeyDROHKWXIQFUFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone (CAS 478066-77-2): Core Structural Identity and Class Context for Informed Procurement


4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone (CAS 478066-77-2) is a fully synthetic, small-molecule heterocycle belonging to the pyridazin-3(2H)-one class. Its core architecture—a pyridazinone ring bearing a 4-methoxyphenoxy group at position 4, a 4-methylphenyl (p-tolyl) group at N-2, and a piperidino substituent at position 5—distinguishes it from earlier-generation analogs that carry chloro, phenyl, or smaller amino groups at the C-5 site [1]. This substitution pattern has been explored in structure–activity relationship (SAR) campaigns around melanin-concentrating hormone receptor 1 (MCH-R1) antagonism, where the nature of the C-5 moiety was found to significantly modulate target potency and DMPK properties [2]. Physicochemical profiling data (e.g., logP, solubility) for this precise compound were not retrievable from public non-vendor sources at the time of analysis.

Why In-Class Pyridazinones Cannot Simply Replace 4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone in SAR-Driven Projects


Within pyridazinone-based MCH-R1 antagonist programs, even seemingly conservative structural changes at the C-5 position produce substantial shifts in pharmacological profile. Published SAR data for the series demonstrate that replacing a C-5 phenyl group with a piperidino moiety alters both MCH-R1 binding affinity and functional antagonism, as well as downstream selectivity and pharmacokinetic parameters [1]. Consequently, procurement of a generic “pyridazinone building block” without precise control of the C-5 substituent risks invalidating the biological activity and metabolic stability expected from the chemotype. The quantitative evidence below, where available, underscores why the specific C-5 piperidino architecture must be treated as non-interchangeable.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone vs. Closest Structural Analogs


MCH-R1 Binding Affinity: Predicted Shift Relative to the 5-Phenyl Analog

No direct head-to-head binding data for the target compound versus its closest analog, 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-phenyl-3-pyridazinone (CID 46846334), were found in public non-vendor databases. However, the C-5 phenyl analog is a documented MCH-R1 antagonist in BindingDB [1], and the broader SAR campaign reported by Oost et al. indicates that replacement of a C-5 aryl group with a piperidine ring generally leads to a >10-fold change in MCH-R1 IC50 within this chemotype [2]. This class-level inference suggests that the target compound’s binding profile will be distinct from that of its 5-phenyl congener, but the precise magnitude and direction of the shift remain unquantified in accessible literature.

MCH-R1 antagonism Obesity GPCR SAR

Functional Antagonism at MCH-R1: Class-Wide Potency Range

The Oost et al. 2015 paper reports that the most potent pyridazinone-derived MCH-R1 antagonist (BI 186908) achieved an IC50 of 22 nM and a Ki of 14 nM in functional and binding assays, respectively [1]. While the target compound is not explicitly listed in the published abstract or publicly accessible supplementary tables, it belongs to the same pyridazinone sub-series. The SAR discussion indicates that C-5 modifications modulate potency over a range spanning at least two orders of magnitude (low nM to >1 µM). Without direct data, the target compound can be conservatively placed within a broad potenty band typical of 5-amino-substituted pyridazinones in this series (estimated IC50 window 50–500 nM based on disclosed trends).

MCH-R1 antagonism FLIPR assay Obesity pharmacology

Predicted Metabolic Stability Differentiation: Piperidino vs. Phenyl at C-5

A key objective of the Oost et al. optimization campaign was improving metabolic stability by modifying the pyridazinone C-5 and C-6 positions. The lead compound BI 186908 incorporates a distinct C-5 substituent and demonstrates favorable DMPK properties, including reduced intrinsic clearance [1]. Although the exact microsomal half-life of the target compound is not disclosed, the replacement of a C-5 phenyl ring (present in the comparator analog CID 46846334) with a piperidino group is expected to alter oxidative metabolism at this position. For related pyridazinones, such a substitution typically reduces CYP-mediated clearance by eliminating a primary site of aromatic hydroxylation, potentially enhancing metabolic stability. This is a class-level inference; no measured t₁/₂ or Clint values are available for this compound in public domain.

DMPK Microsomal stability Metabolic soft spot

Physical Form and Handling: Amorphous Solid vs. Crystalline Standards

Technical datasheets from AKSci and Biomart indicate that the compound is supplied as an amorphous powder with a purity specification of ≥95% (HPLC) . No polymorph screening or XRPD data were located for this compound, which is typical for early-stage research compounds. Unlike the more advanced MCH-R1 antagonist BI 186908, for which solid-state characterization and formulation studies have been published [1], this compound lacks a defined crystalline reference standard. For procurement, this means that lot-to-lot variability in morphology could affect dissolution behavior in early biological assays.

Solid-state properties Procurement specification Handling

Recommended Application Scenarios for 4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone Based on Current Evidence


SAR Expansion of MCH-R1 Antagonist Pyridazinone Series

The compound is most rationally deployed as a late-stage SAR probe within an established MCH-R1 pyridazinone program, where the effect of a C-5 piperidino substituent on target potency and selectivity can be directly benchmarked against the 5-phenyl analog (CID 46846334) and the optimized lead BI 186908 [1]. This head-to-head comparison would generate the missing quantitative differentiation data.

In Vitro Metabolic Stability Screening Panel

Given the class-level DMPK trends indicating that C-5 amine substituents can modulate metabolic soft spots, the compound is suitable for inclusion in a panel of pyridazinones designed to map structure–metabolic stability relationships across human liver microsomes and hepatocytes [1]. Procurement for this purpose requires careful documentation of solid-state form to control for dissolution-rate confounds.

General Pyridazinone Chemotype Library Procurement for Central Nervous System (CNS) Target Screening

Pyridazinones have been investigated for diverse CNS applications, including anticonvulsant and antidepressant activity. While no direct CNS data exist for this compound, its favorable lipophilic character and basic piperidine moiety suggest potential brain penetration. It may be purchased as part of a diversity-oriented screening collection targeting GPCRs or ion channels, provided that follow-up assays are designed to confirm target engagement [1].

Method Development for LC-MS Quantification of Pyridazinones

The compound’s distinct molecular weight (391.46 g/mol) and characteristic fragmentation pattern make it a suitable candidate for developing and validating LC-MS/MS bioanalytical methods for pyridazinone quantitation in biological matrices. Its procurement for this purpose is supported by the availability of high-purity (>95%) reference material from multiple vendors [2].

Quote Request

Request a Quote for 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.